

# Glycine tert-butyl ester hydrochloride CAS number and molecular weight.

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## Compound of Interest

Compound Name: Glycine tert-butyl ester

Cat. No.: B1329911

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## An In-Depth Technical Guide to Glycine tert-Butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glycine tert-butyl ester** hydrochloride, a key reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental procedures, with a focus on its role in peptide synthesis.

## Core Chemical and Physical Properties

**Glycine tert-butyl ester** hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the glycine molecule. This protection is crucial in preventing unwanted side reactions during chemical synthesis, particularly in the stepwise assembly of peptides.

Table 1: Physicochemical Properties of **Glycine tert-Butyl Ester** Hydrochloride

Property	Value	Reference(s)
CAS Number	27532-96-3	[1]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	167.63 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	141-143 °C	
Solubility	Soluble in water and polar organic solvents.	[3]
InChI Key	OSWULUXZFOQIRU-UHFFFAOYSA-N	[4]

Table 2: Spectroscopic Data for **Glycine tert-Butyl Ester Hydrochloride**

Spectroscopic Technique	Key Data Points
<sup>1</sup> H NMR	Characteristic signals for the tert-butyl group protons (a singlet) and the α-protons of the glycine backbone.
<sup>13</sup> C NMR	Resonances corresponding to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the α-carbon of glycine.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H bonds of the ammonium group, the C=O stretch of the ester, and C-O stretching frequencies.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the free base (glycine tert-butyl ester) is observed.

## Applications in Research and Development

The primary application of **Glycine tert-butyl ester** hydrochloride is as a building block in peptide synthesis.[2] The tert-butyl ester protects the C-terminus of glycine, allowing for the sequential addition of other amino acids to the N-terminus. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).

Beyond its role in standard peptide synthesis, this compound is also utilized in:

- **Prodrug Development:** It can be incorporated into drug molecules to enhance their bioavailability. The ester linkage can be cleaved in vivo by esterases to release the active drug.[2]
- **Synthesis of Bioactive Molecules:** It serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and bioactive compounds beyond peptides.[2]
- **Biochemical Assays:** Researchers use it in studies of enzyme activity and protein interactions, contributing to the understanding of metabolic pathways.[2]

## Experimental Protocols

### Synthesis of Glycine tert-Butyl Ester Hydrochloride

A common laboratory-scale synthesis involves the esterification of glycine. One method is the acid-catalyzed reaction of glycine with tert-butyl acetate.

Protocol: Acid-Catalyzed Esterification

- Suspend glycine in tert-butyl acetate.
- Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, at 0°C.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Quench the reaction with water and wash with a dilute acid solution.
- Adjust the pH of the aqueous layer to ~9 with a base (e.g., 10% sodium carbonate solution).
- Extract the free **glycine tert-butyl ester** with an organic solvent (e.g., dichloromethane).

- Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free ester as an oil.
- Dissolve the free ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate **Glycine tert-butyl ester** hydrochloride.
- Collect the precipitate by filtration and dry under vacuum.

## Deprotection of the tert-Butyl Ester Group

The tert-butyl ester is readily cleaved under acidic conditions, a process known as acidolysis.

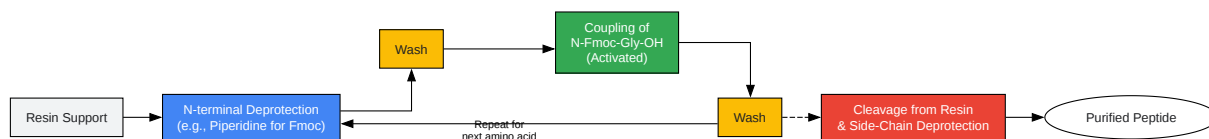
Protocol: Acidolytic Deprotection

- Dissolve the N-protected peptide containing the **glycine tert-butyl ester** in dichloromethane (DCM).
- Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
- Stir the solution at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Remove the solvent and excess TFA under reduced pressure to yield the deprotected peptide.

## Visualized Workflows and Pathways

### Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a glycine residue into a growing peptide chain on a solid support using an N-terminally protected glycine, with the C-terminus activated for coupling. While **Glycine tert-butyl ester** hydrochloride is used in solution-phase synthesis, the principle of protecting the C-terminus is fundamental and analogous in SPPS where the C-terminal amino acid is anchored to the resin.

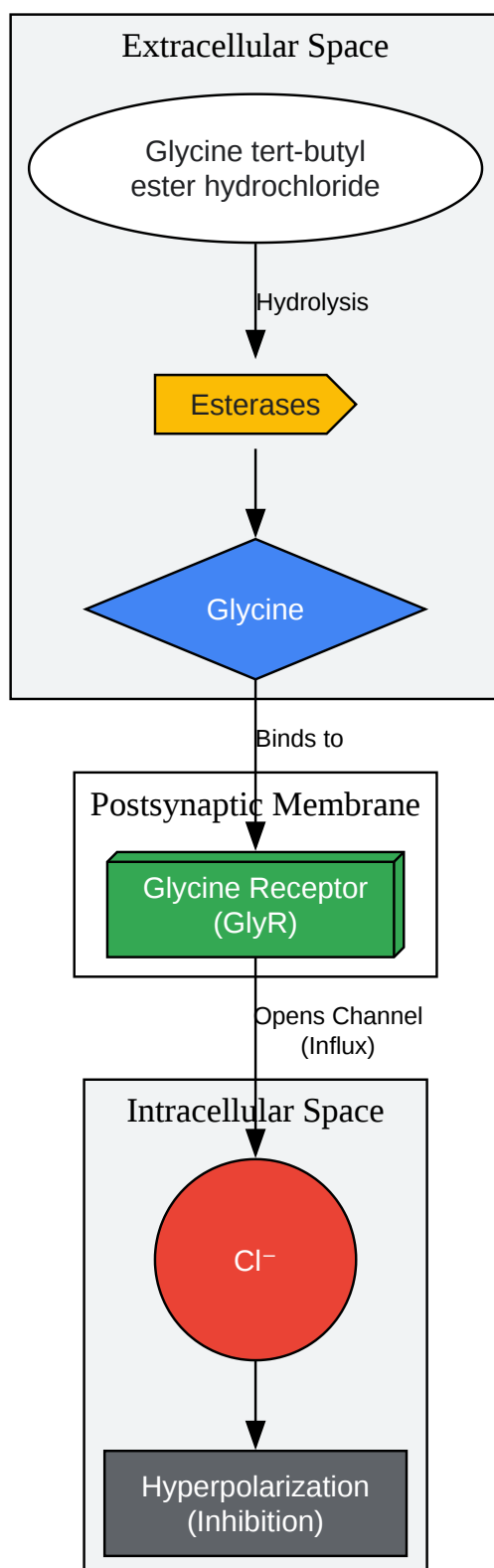


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Solid-Phase Peptide Synthesis Workflow.

## Biological Significance: Role as a Glycine Prodrug in Neurotransmission

**Glycine tert-butyl ester** hydrochloride can act as a prodrug, delivering glycine to biological systems. Glycine itself is an important neurotransmitter, particularly in the brainstem and spinal cord, where it typically has an inhibitory function in the adult central nervous system.[5] The signaling pathway involves glycine receptors (GlyRs), which are ligand-gated chloride ion channels.



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Glycinergic Neurotransmission Pathway.

In this pathway, **Glycine tert-butyl ester** hydrochloride is hydrolyzed by esterases in the body to release glycine.[1] Glycine then acts as a neurotransmitter by binding to Glycine Receptors (GlyRs) on the postsynaptic membrane.[6] This binding opens the ion channel, leading to an influx of chloride ions ( $\text{Cl}^-$ ), which hyperpolarizes the neuron and results in an inhibitory signal.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)